molecular formula C21H25ClN2O3 B155916 (S)-cetirizine CAS No. 130018-76-7

(S)-cetirizine

Cat. No.: B155916
CAS No.: 130018-76-7
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-NRFANRHFSA-N
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Description

(S)-cetirizine is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

(S)-Cetirizine, also known as levocetirizine, is a third-generation non-sedative antihistamine. It primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine binding to H1 receptors triggers inflammation and pruritus (itching) .

Mode of Action

This compound acts as an inverse agonist at the H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor, this compound stabilizes it in an inactive state, preventing histamine from binding and triggering an allergic response .

Biochemical Pathways

By inhibiting the H1 receptor, this compound prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation . This results in a reduction of allergy symptoms such as itching, sneezing, rhinorrhea, and nasal congestion .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract . This results in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of the typical symptoms of allergic reactions. By blocking the H1 receptors, it prevents histamine from exerting its effects, thus reducing inflammation and other allergic symptoms . This makes this compound effective in treating conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the absorption of oral drugs, such as gastric pH and presence of food, can impact the bioavailability of this compound . Additionally, renal function can affect the excretion and thus the duration of action, as this compound is primarily excreted unchanged in the urine . Therefore, in patients with renal impairment, dose adjustment may be necessary .

Biological Activity

(S)-Cetirizine, a second-generation antihistamine, is primarily recognized for its role as an H1 receptor antagonist, providing relief from allergic symptoms. However, emerging research has revealed a broader spectrum of biological activities, including antimicrobial properties and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by diverse studies and case reports.

Pharmacological Profile

Mechanism of Action
this compound exhibits high affinity and selectivity for peripheral H1 receptors, with a KiK_i value of approximately 0.65 μmol/L. It demonstrates minimal interaction with other receptor types, which contributes to its favorable safety profile and reduced sedative effects compared to first-generation antihistamines .

Pharmacokinetics

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Peak Concentration : Achieved approximately one hour post-administration.
  • Half-life : Approximately 10 hours, allowing for once-daily dosing.
  • Bioavailability : Around 93% protein-bound in plasma .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. An exploratory study assessed its efficacy against strains such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) was determined to be 1000 μg/ml for these bacteria, demonstrating significant bactericidal activity over time .

Summary of Antimicrobial Studies

BacteriaMIC (μg/ml)Time to Bactericidal Effect (h)Observations
S. aureus ML28110006Decrease in viable cell count over time
Salmonella typhi 6210006Complete eradication by 18 h

The study indicated that while higher concentrations were required in vitro, in vivo studies suggested effective protection at lower doses (100 μg/ml) against Salmonella typhimurium in murine models .

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties. Clinical studies have shown its ability to reduce levels of pro-inflammatory cytokines like IL-4 and IL-8 in allergic patients . Furthermore, it has been noted to shift the Th1/Th2 cytokine balance towards a Th1 response, enhancing the production of interferon-gamma and IL-10.

Clinical Findings on Anti-inflammatory Activity

Study ReferencePopulationFindings
Ciprandi et al.Children with PARDecreased nasal IL-4 and IL-8 levels
Uguz et al.Allergic patientsShift towards Th1 response
Pearlman et al.Children aged 6–11Significant improvement in allergy symptoms

Case Studies on Adverse Effects

While generally well-tolerated, there have been reports of hepatotoxicity associated with this compound use. A case series documented four instances where patients exhibited elevated liver enzymes after short-term use . The following table summarizes these cases:

Summary of Hepatotoxicity Cases

Case NumberAge (years)SexDuration of Use (days)AST (U/L)ALT (U/L)
146Male3419461
221Female5188443
366Female7685667
440Female44759

In all cases, liver function normalized after discontinuation of the drug, indicating a potential idiosyncratic reaction rather than a common side effect .

Scientific Research Applications

Pharmacological Properties

(S)-Cetirizine is an H1-receptor antagonist derived from hydroxyzine. Its pharmacokinetic profile includes:

  • High Protein Binding : Cetirizine exhibits a strong affinity for serum albumin, leading to a prolonged duration of action due to slow release from protein binding sites .
  • Low CNS Penetration : Its design minimizes central nervous system effects, making it less sedative compared to first-generation antihistamines .
  • Anti-inflammatory Effects : Cetirizine has been shown to reduce levels of pro-inflammatory cytokines such as IL-4 and IL-8, indicating potential anti-inflammatory properties beyond its antihistaminic effects .

FDA-Approved Uses

  • Allergic Rhinitis : Cetirizine is effective in alleviating symptoms of both seasonal and perennial allergic rhinitis, including sneezing, nasal congestion, and itchy eyes .
  • Chronic Urticaria : It is indicated for the treatment of chronic idiopathic urticaria, significantly reducing pruritus and the severity of hives .
  • Allergic Conjunctivitis : An ophthalmic formulation is available for treating allergic conjunctivitis .

Off-Label Uses

  • Anaphylaxis Management : Cetirizine can be used as an adjunct to epinephrine in managing anaphylactic reactions .
  • Androgenic Alopecia : Preliminary studies suggest that topical cetirizine may benefit individuals unresponsive to traditional treatments like minoxidil .
  • BASCULE Syndrome : Case studies indicate positive responses when high doses of cetirizine are used in patients with this rare syndrome .

Comparative Efficacy

Recent studies have positioned this compound as a benchmark in clinical trials for allergic rhinitis treatments:

  • In various trials, cetirizine demonstrated comparable or superior efficacy to other antihistamines like loratadine and levocetirizine in reducing symptoms of allergic rhinitis .
  • A meta-analysis indicated that cetirizine significantly improved quality of life measures in patients suffering from seasonal allergies compared to placebo .

Case Studies and Research Findings

StudyPopulationFindings
Pearlman et al.209 children aged 6–11Significant improvement in allergy symptoms compared to placebo
Nayak et al.683 children aged 6–11More effective than loratadine in symptom relief
Lee et al.74 children aged 6–12Better results than levocetirizine for perennial allergic rhinitis
Chen et al.60 children aged 2–6Improved eosinophil counts and overall allergy symptoms compared to montelukast

Emerging Research Directions

Recent investigations are exploring additional therapeutic potentials of this compound:

  • Lung Inflammation : Studies suggest that cetirizine pretreatment can mitigate inflammation induced by lipopolysaccharides in animal models, indicating a possible role in respiratory conditions .
  • Electrochemical Sensing : Innovative research has developed electrochemical sensors for detecting cetirizine levels in biological samples, which could enhance therapeutic monitoring and drug development processes .

Q & A

Basic Research Questions

Q. What chromatographic methodologies are recommended for enantiomeric separation and purity analysis of (S)-cetirizine?

  • Methodological Answer: Reverse-phase HPLC with optimized mobile phase composition (e.g., ammonium acetate buffer and acetonitrile gradients) is widely used. Key parameters include pH (3.5–5.5), ion strength (10–50 mM), and organic modifier percentage (20–40%) to resolve this compound from its (R)-enantiomer and impurities. Validation requires assessing linearity (e.g., 1–50 µg/mL), precision (%RSD <2%), and LOD/LOQ . Factorial design experiments (e.g., 2³ full factorial) can systematically optimize resolution by testing variable interactions .

Q. How can researchers ensure enantiomeric purity during this compound synthesis?

  • Methodological Answer: Asymmetric synthesis or chiral resolution techniques (e.g., crystallization with chiral auxiliaries) should be coupled with rigorous QC using LC/HRMS. Non-target impurity profiling via multivariate analysis (e.g., PCA, OPLS-DA) identifies differential impurities across synthesis batches. Structural elucidation of impurities (e.g., methyl esters, ethyl esters) requires HRMS² data and comparison with reference standards .

Q. What in vitro models are suitable for assessing this compound’s peripheral vs. central H₁ receptor binding?

  • Methodological Answer: Radioligand displacement assays using human H₁ receptor-expressing cell lines quantify binding affinity. Autoradiography in rodent brains evaluates CNS penetration, with ≤30% cortical H₁ occupancy indicating peripheral selectivity. Ex vivo receptor occupancy studies in mice further validate low brain penetration .

Advanced Research Questions

Q. How can factorial design resolve challenges in chromatographic method development for this compound?

  • Methodological Answer: A 2³ factorial design tests pH, ion strength, and organic phase % as independent variables. ANOVA analysis of resolution (dependent variable) identifies critical factors. For example, pH and ion strength significantly affect peak symmetry (p <0.05), while organic phase % impacts retention time. Response surface modeling (e.g., CCD) refines optimal conditions .

Q. What statistical approaches address contradictions in this compound’s effects on CNS receptors?

  • Methodological Answer: Meta-analysis of PET and autoradiography data reconciles discrepancies in H₁/D₂ receptor binding. Paired t-tests comparing cetirizine vs. placebo in crossover studies isolate drug effects. General linear modeling (GLM) with covariates (e.g., dose, exposure duration) accounts for inter-study variability .

Q. How can non-target impurity profiling enhance quality control of this compound formulations?

  • Methodological Answer: LC/HRMS with data-dependent MS/MS captures impurity profiles. Supervised learning (e.g., consensus OPLS-DA) classifies impurities unique to specific brands. Differential impurities (e.g., hydrolyzed byproducts) are structurally characterized using fragmentation patterns and reference libraries .

Q. What clinical trial designs are optimal for comparing this compound’s efficacy against racemic mixtures?

  • Methodological Answer: Double-blind, randomized crossover trials with washout periods minimize carryover effects. Primary endpoints (e.g., symptom reduction in allergic rhinitis) should be analyzed via ANCOVA, adjusting for baseline severity. Pharmacokinetic parameters (AUC, Cₘₐₓ) must be stratified by enantiomer using chiral assays .

Q. Data Contradiction and Gap Analysis

Q. How to interpret mixed results in this compound’s efficacy for exercise-induced asthma?

  • Methodological Answer: Subgroup analysis by allergen sensitivity and baseline inflammation biomarkers (e.g., IgE) clarifies responder/non-responder populations. Studies combining spirometry (FEV₁) and inflammatory markers (histamine) are critical. Contradictions may arise from heterogeneous patient cohorts or insufficient dosing .

Q. What gaps exist in understanding this compound’s long-term receptor hypersensitivity?

  • Gap Identification: Limited data on D₂ receptor upregulation after prolonged use. Future studies should employ longitudinal PET imaging in primates and post-mortem human brain tissue analysis. In vitro models of chronic exposure (e.g., neuronal cell lines) can mechanistically link dosing duration to receptor adaptations .

Properties

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130018-76-7
Record name Cetirizine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Name
Cetirizine Dihydrochloride
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Starch
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1000 g
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Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
Name
Cetirizine Dihydrochloride
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[Compound]
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Starch
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0 (± 1) mol
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reactant
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Name
solution
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5680 g
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Name
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3000 g
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
Name
Cetirizine Dihydrochloride
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3000 g
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
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solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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